molecular formula C8H5N3O B2901876 2-Aminobenzo[d]oxazole-5-carbonitrile CAS No. 1654728-13-8

2-Aminobenzo[d]oxazole-5-carbonitrile

Cat. No. B2901876
CAS RN: 1654728-13-8
M. Wt: 159.148
InChI Key: VJOPQWZOQSYBLS-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-5-carbonitrile is a chemical compound with the formula C8H5N3O . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . These studies have demonstrated the use of various catalysts and conditions to achieve the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring with an amino group at the 2-position and a carbonitrile group at the 5-position .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles .

Scientific Research Applications

Synthesis and Structural Diversity

A study by Spencer et al. (2012) demonstrated the microwave-mediated synthesis of a library of compounds related to 2-Aminobenzo[d]oxazole-5-carbonitrile. The synthesis led to a compound with three distinct heterocycles attached to the central oxazole core, underlining the structural diversity achievable with this approach (Spencer et al., 2012).

Synthesis of Derivatives and Their Properties

Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with different substituents, which underwent further chemical reactions to form new compounds. This work highlights the chemical versatility of oxazole derivatives (Chumachenko et al., 2014).

Applications in High Explosive Materials

Research by Snyder et al. (2017) on a triazolotriazine carbonitrile related to this compound revealed its potential as an insensitive high explosive. This compound displayed significant thermal stability and insensitivity to impact, friction, and electrical discharge, making it a candidate for safe explosive materials (Snyder et al., 2017).

Anticancer Applications

Kachaeva et al. (2018) synthesized and characterized new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. These compounds showed promising growth inhibitory and cytostatic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives related to this compound as corrosion inhibitors for mild steel in HCl solution. Their study showed significant inhibition efficiency, suggesting potential applications in corrosion prevention (Yadav et al., 2016).

Safety and Hazards

The safety and hazards associated with 2-Aminobenzo[d]oxazole-5-carbonitrile are not well-documented .

Future Directions

The future directions for the study of 2-Aminobenzo[d]oxazole-5-carbonitrile could include further investigation into its synthesis, chemical reactions, and biological activities . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-amino-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPQWZOQSYBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1654728-13-8
Record name 2-amino-1,3-benzoxazole-5-carbonitrile
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